4-Chloroaniline

Physical Organic Chemistry Basicity Isomer Comparison

4-Chloroaniline's para-substitution confers the highest basicity (pKa = 3.97) among chloroaniline isomers, directly enabling efficient diazotization and azo coupling with superior lightfastness—outcomes unattainable with 2- or 3-chloroaniline. It is the essential precursor for chlorhexidine synthesis and a key monomer for conductive polyaniline films via electropolymerization. Available as ≥99.0% (GC) pure material and as a CRM traceable to USP/EP for impurity quantification. Select the isomer validated for your synthesis.

Molecular Formula C6H6ClN
ClC6H4NH2
C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 106-47-8
Cat. No. B138754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroaniline
CAS106-47-8
Synonymsp-Aminochlorobenzene;  p-Chloroaniline;  4-Chloro-1-aminobenzene;  4-Chlorobenzenamine;  4-Amino-1-chlorobenzene;  4-Aminochlorobenzene;  1-Amino-4-chlorobenzene;  NSC 36941
Molecular FormulaC6H6ClN
ClC6H4NH2
C6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)Cl
InChIInChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
InChIKeyQSNSCYSYFYORTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 74.3° F (NTP, 1992)
0.03 M
Freely soluble in alcohol, ether, acetone, carbon disulfide
In water, 3,900 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.39

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroaniline (CAS 106-47-8) – Core Physicochemical and Industrial Baseline for Procurement


4-Chloroaniline (p-chloroaniline, CAS 106-47-8) is a para-substituted chlorinated aromatic amine with the molecular formula C₆H₆ClN and molecular weight 127.57 g/mol [1]. It is a white to pale yellow crystalline solid at room temperature, exhibiting a melting point of 72.5 °C (substantially higher than its ortho and meta isomers), boiling point of 232 °C, density of 1.43 g/cm³, water solubility of 2.6 g/L at 20 °C, and a pKa of 3.97 [2][3]. This compound serves as an indispensable intermediate in the manufacture of azo dyes and pigments, pharmaceutical actives (e.g., chlorhexidine), and agrochemicals [4].

4-Chloroaniline (CAS 106-47-8) – Critical Differentiation: Why 2- or 3-Chloroaniline Cannot Be Substituted


The common procurement assumption that any chloroaniline isomer can substitute for another in synthesis is invalid. The position of the chlorine substituent on the aniline ring directly governs the molecule's electronic character, basicity, and steric profile, which in turn dictate its reactivity, the stability of its derivatives, and its performance in downstream applications. As detailed in Section 3, 4-chloroaniline demonstrates a unique combination of highest basicity among its isomers (pKa = 3.97) [1] and distinct electrochemical oxidation behavior [2]. These properties, arising from the para substitution pattern, are critical for achieving high yields in specific coupling reactions and imparting superior lightfastness in azo dyes, outcomes that cannot be replicated using 2- or 3-chloroaniline [3].

4-Chloroaniline (CAS 106-47-8) – Quantified Performance Differentiation vs. 2- and 3-Chloroaniline


Basic Strength: 4-Chloroaniline is the Strongest Base Among Monochloroaniline Isomers

The basicity of an aniline derivative is a critical property influencing its reactivity in acid-catalyzed reactions and its behavior in various media. 4-Chloroaniline exhibits the highest basic strength among the three monochloroaniline isomers. The para-chloro substituent allows for a partial neutralization of the inductive electron-withdrawing effect by the resonance electron-donating effect of chlorine, resulting in a higher electron density on the amino nitrogen compared to the meta-isomer. This is quantitatively reflected in the pKa values [1].

Physical Organic Chemistry Basicity Isomer Comparison

Thermal Stability: Significantly Higher Melting Point Facilitates Purification and Handling

The melting point of an organic compound is a fundamental property impacting its purification via crystallization and its physical handling during storage and processing. 4-Chloroaniline possesses a dramatically higher melting point than its ortho and meta isomers due to its higher molecular symmetry, which allows for more efficient crystal packing [1].

Physical Properties Thermal Stability Process Engineering

Electrochemical Oxidation: Distinct Voltammetric Behavior Enabling Selective Detection in Mixtures

The electrochemical oxidation behavior of chloroaniline isomers at a glassy carbon electrode is pH-dependent and distinct. The trend of increasing pKa values across the series 2-chloroaniline < 3-chloroaniline < 4-chloroaniline is maintained in their oxidation potentials. Notably, at pH < pKa, 4-chloroaniline exhibits a different voltammetric response compared to the other two isomers [1]. This differentiation is the basis for a selective analytical method.

Electrochemistry Analytical Chemistry Isomer Differentiation

Thermodynamic Stability: Highest Standard Molar Enthalpy of Formation in Gas Phase

The thermodynamic stability of the chloroaniline isomers was quantitatively assessed using rotating bomb combustion calorimetry and high-temperature vacuum sublimation. The standard molar enthalpy of formation in the gaseous phase, a measure of the compound's intrinsic stability relative to its elements, was found to be highest for the para isomer [1].

Thermochemistry Computational Chemistry Stability

Industrial Purity Standards: Availability as a Certified Reference Material (CRM)

For applications requiring the highest level of analytical confidence, particularly in the pharmaceutical industry, the availability of a certified reference material (CRM) is a key differentiator. 4-Chloroaniline is available as a Pharmaceutical Secondary Standard CRM, a qualification not universally held by its isomers . Commercial purity for industrial use is typically specified at ≥99.0% (GC) .

Quality Control Analytical Standards Pharmaceutical Analysis

Structural Geometry: Longer C-Cl Bond Length Correlates with Distinct Reactivity

Ab initio computational studies using multiple basis sets (6-31G*, 6-31G**, 6-311G, 6-311G*, 6-311G**) have established the equilibrium geometries of the chloroaniline isomers. A key finding is that the carbon-chlorine (C-Cl) bond length is longest in the para isomer [1].

Computational Chemistry Molecular Structure Quantum Mechanics

4-Chloroaniline (CAS 106-47-8) – Optimized Application Scenarios Based on Quantified Evidence


High-Yield Synthesis of Lightfast Azo Dyes and Pigments

The superior basicity (pKa = 3.97) and distinct reactivity of 4-chloroaniline directly translate to higher efficiency in diazotization and azo coupling reactions [1]. This is the primary application for this compound. The para-chloro substituent's electronic influence yields final dye molecules with enhanced lightfastness and specific shade profiles, particularly valuable for coloring textiles, plastics, and inks where long-term color retention is critical . Substituting with 2- or 3-chloroaniline in these established processes often results in lower yields and substandard product performance.

Precursor for the Broad-Spectrum Antimicrobial Chlorhexidine

4-Chloroaniline is the essential starting material for the industrial synthesis of chlorhexidine, a widely used bisbiguanide antiseptic and disinfectant [1]. The para-substitution pattern is a structural requirement for constructing the symmetric, biologically active chlorhexidine molecule. The high purity (≥99.0% GC) and CRM availability of 4-chloroaniline are critical in this pharmaceutical context, ensuring the quality and safety of the final drug substance .

Pharmaceutical Quality Control and Impurity Profiling

4-Chloroaniline is a known degradation product and potential impurity in pharmaceuticals synthesized from it, most notably chlorhexidine. Its availability as a Certified Reference Material (CRM), traceable to USP and EP standards, makes it an indispensable tool for analytical chemists in the pharmaceutical industry [1]. This standard enables the accurate development and validation of HPLC and GC methods for quantifying 4-chloroaniline impurities, a mandatory step in regulatory submissions and routine batch release testing.

Electrochemical Synthesis of Conductive Polymers and Advanced Materials

The unique electrochemical oxidation behavior of 4-chloroaniline, particularly its ability to undergo 'head-to-tail' dimerization to form 2-amino-4',5-dichloro-diphenylamine, distinguishes it from its isomers [1]. This specific reaction pathway is exploited in the electropolymerization of aniline derivatives to create conductive polyaniline films with tailored electronic and optical properties. Such films have applications in sensors, corrosion protection, and electronic devices, and their synthesis relies on the specific reactivity profile of the para-substituted monomer.

Technical Documentation Hub

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